2-((3-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole
Description
The compound 2-((3-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole is a 1,3,4-thiadiazole derivative characterized by two key substituents:
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4OS2/c1-26-18-7-5-17(6-8-18)24-9-11-25(12-10-24)19-22-23-20(28-19)27-14-15-3-2-4-16(21)13-15/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQSMWDQAIDRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((3-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C19H21FN4OS
- SMILES : COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3F
Anticancer Properties
Research has indicated that thiadiazole derivatives exhibit significant anticancer activity. A review by Alam et al. (2020) highlighted that various thiadiazole compounds demonstrated suppressive activity against multiple human cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 21 | SK-MEL-2 | 4.27 | Inhibition of ERK1/2 |
| Compound 24 | A549 | Not specified | Induction of G1 to S phase transition |
| Compound 58 | HCT-116 | 92.2 ± 1.8 | Induction of apoptosis via caspases |
The study also emphasized the importance of substituents on the thiadiazole ring in enhancing anticancer efficacy .
Antimicrobial Activity
Thiadiazole derivatives have been explored for their antimicrobial properties. Some studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival.
Case Study:
A recent study evaluated the antimicrobial activity of several thiadiazole derivatives against common pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Cell Cycle Modulation : Evidence suggests that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Production : Some studies indicate that thiadiazoles can increase ROS levels in cancer cells, triggering oxidative stress and cell death.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The presence of the piperazine and fluorobenzyl groups enhances the lipophilicity and membrane permeability of the compound, potentially leading to improved efficacy against various bacterial strains. Studies have shown that derivatives of thiadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Thiadiazoles are known for their anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, studies have suggested that similar compounds can inhibit the activity of protein kinases that are crucial for tumor growth.
Neuropharmacological Effects
The piperazine ring in this compound is associated with neuropharmacological activities. Research indicates that compounds with similar structures can act as serotonin receptor modulators, which may be beneficial in treating psychiatric disorders such as anxiety and depression. The potential for this compound to influence neurotransmitter systems warrants further investigation.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of thiadiazole derivatives for their antimicrobial activity. The results indicated that compounds similar to 2-((3-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
Case Study 2: Cancer Cell Apoptosis
In another study focusing on anticancer properties, researchers synthesized several thiadiazole derivatives and tested their effects on human breast cancer cell lines. The findings revealed that certain derivatives induced apoptosis through caspase activation and mitochondrial pathway modulation. The compound's structure was noted to enhance its interaction with target proteins involved in apoptosis regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the 1,3,4-Thiadiazole Core
The bioactivity of 1,3,4-thiadiazoles is highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:
Table 1: Structural and Bioactivity Comparison of Selected 1,3,4-Thiadiazole Derivatives
Key Observations :
- Fluorine Substitution: The 3-fluorobenzylthio group in the target compound and its fluorophenyl-piperazine analog (CAS 1105228-25-8) may enhance metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .
- Piperazine vs. Aromatic Rings : The 4-(4-methoxyphenyl)piperazinyl group in the target compound likely improves solubility and serotonin/dopamine receptor affinity compared to simpler aryl groups (e.g., Compound 40’s 3-hydroxyphenyl) .
- Anticancer Activity : Methoxy and halogen substituents (e.g., 4-methoxy in the target compound, 4-bromo in Compound 41 ) correlate with improved cytotoxicity, likely due to enhanced DNA intercalation or topoisomerase inhibition.
Piperazine-Containing Analogs
Piperazine derivatives are common in CNS-targeting drugs. The target compound’s piperazine moiety is structurally analogous to compounds like Epimidin (a pyrazolo-pyrimidine with 4-methoxyphenylpiperazine), which showed anticonvulsant activity in preclinical models . However, the thiadiazole core in the target compound may confer distinct pharmacokinetic properties, such as slower hepatic clearance compared to pyrimidine-based scaffolds.
Table 2: Piperazine-Containing Thiadiazole/Oxadiazole Derivatives
Key Observations :
- 4-Methoxyphenyl vs. Halogenated Piperazines : The methoxy group in the target compound may reduce cytotoxicity compared to chlorophenyl derivatives (e.g., 6j ), but improve selectivity for neurological targets.
- Thiadiazole vs. Oxadiazole Cores : Thiadiazoles generally exhibit higher metabolic stability than oxadiazoles due to reduced susceptibility to hydrolytic cleavage .
Q & A
Basic: What are the common synthetic routes for synthesizing this thiadiazole derivative?
Methodological Answer:
The synthesis typically involves multi-step reactions focusing on:
Core Thiadiazole Formation : Cyclocondensation of thiosemicarbazides or hydrazine derivatives with carboxylic acids or esters under acidic conditions (e.g., POCl₃) .
Substituent Introduction :
- The 3-fluorobenzylthio group is introduced via nucleophilic substitution using 3-fluorobenzyl mercaptan or alkylation of a thiol intermediate .
- The 4-(4-methoxyphenyl)piperazine moiety is attached via SN2 reactions or copper-catalyzed coupling, often requiring anhydrous solvents like DMF and bases such as triethylamine .
Purification : Recrystallization from DMSO/water mixtures or column chromatography with ethyl acetate/hexane gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
